molecular formula C10H10BrF2IO B14054894 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene

Katalognummer: B14054894
Molekulargewicht: 390.99 g/mol
InChI-Schlüssel: OHNKHVFANIUWSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and iodine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The choice of reagents and conditions is optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl and iodine groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene rings.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene exerts its effects involves interactions with specific molecular targets and pathways. The bromopropyl and iodine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoromethoxy group may also play a role in modulating the compound’s properties and behavior.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Bromopropyl)-2-iodobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    3-(Difluoromethoxy)-2-iodobenzene:

    1-(3-Bromopropyl)-3-methoxy-2-iodobenzene: Similar structure but with a methoxy group instead of difluoromethoxy, leading to different chemical behavior.

Uniqueness: 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both bromopropyl and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H10BrF2IO

Molekulargewicht

390.99 g/mol

IUPAC-Name

1-(3-bromopropyl)-3-(difluoromethoxy)-2-iodobenzene

InChI

InChI=1S/C10H10BrF2IO/c11-6-2-4-7-3-1-5-8(9(7)14)15-10(12)13/h1,3,5,10H,2,4,6H2

InChI-Schlüssel

OHNKHVFANIUWSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)F)I)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.